molecular formula C12H15NO B14356405 4-Cyclohexylpyridine-3-carbaldehyde CAS No. 90732-16-4

4-Cyclohexylpyridine-3-carbaldehyde

Cat. No.: B14356405
CAS No.: 90732-16-4
M. Wt: 189.25 g/mol
InChI Key: YQONBRVTCKPEGK-UHFFFAOYSA-N
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Description

4-Cyclohexylpyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a cyclohexyl group at the 4-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylpyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclohexylation of pyridine-3-carbaldehyde. This can be done using cyclohexyl halides in the presence of a base, such as sodium hydride, under reflux conditions. Another method involves the Suzuki-Miyaura coupling reaction, where a cyclohexylboronic acid is coupled with a halogenated pyridine-3-carbaldehyde in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: 4-Cyclohexylpyridine-3-carboxylic acid.

    Reduction: 4-Cyclohexylpyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Cyclohexylpyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclohexylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclohexyl group may influence the compound’s lipophilicity and its ability to cross biological membranes .

Comparison with Similar Compounds

Uniqueness: 4-Cyclohexylpyridine-3-carbaldehyde is unique due to the presence of both a cyclohexyl group and an aldehyde group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

90732-16-4

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-cyclohexylpyridine-3-carbaldehyde

InChI

InChI=1S/C12H15NO/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10/h6-10H,1-5H2

InChI Key

YQONBRVTCKPEGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=NC=C2)C=O

Origin of Product

United States

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